Cas no 2227775-16-6 ((2S)-1-{3-(difluoromethyl)sulfanylphenyl}propan-2-ol)

(2S)-1-{3-(Difluoromethyl)sulfanylphenyl}propan-2-ol is a chiral organic compound featuring a difluoromethylthio (–SCF₂H) substituent on a phenyl ring, coupled with a secondary alcohol group in the (S)-configuration. The difluoromethylthio moiety enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry and agrochemical applications. The stereospecific (S)-propan-2-ol group may contribute to selective biological interactions, particularly in enzyme or receptor binding. This compound serves as a versatile intermediate for synthesizing fluorinated pharmaceuticals or crop protection agents, leveraging the unique electronic and steric properties of the difluoromethylthio group. Its well-defined chirality ensures reproducibility in asymmetric synthesis. Suitable for controlled functionalization under standard laboratory conditions.
(2S)-1-{3-(difluoromethyl)sulfanylphenyl}propan-2-ol structure
2227775-16-6 structure
Product Name:(2S)-1-{3-(difluoromethyl)sulfanylphenyl}propan-2-ol
CAS No:2227775-16-6
MF:C10H12F2OS
MW:218.263488769531
CID:6006715
PubChem ID:165634024
Update Time:2025-05-24

(2S)-1-{3-(difluoromethyl)sulfanylphenyl}propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • (2S)-1-{3-(difluoromethyl)sulfanylphenyl}propan-2-ol
    • 2227775-16-6
    • (2S)-1-{3-[(difluoromethyl)sulfanyl]phenyl}propan-2-ol
    • EN300-1972734
    • Inchi: 1S/C10H12F2OS/c1-7(13)5-8-3-2-4-9(6-8)14-10(11)12/h2-4,6-7,10,13H,5H2,1H3/t7-/m0/s1
    • InChI Key: RIQUPDVPZHHJON-ZETCQYMHSA-N
    • SMILES: S(C(F)F)C1=CC=CC(=C1)C[C@H](C)O

Computed Properties

  • Exact Mass: 218.05769250g/mol
  • Monoisotopic Mass: 218.05769250g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 45.5Ų

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Additional information on (2S)-1-{3-(difluoromethyl)sulfanylphenyl}propan-2-ol

(2S)-1-{3-(difluoromethyl)sulfanylphenyl}propan-2-ol: A Comprehensive Overview

(2S)-1-{3-(difluoromethyl)sulfanylphenyl}propan-2-ol, also known by its CAS number 2227775-16-6, is a chemically synthesized compound with unique structural and functional properties. This compound belongs to the class of organosulfur compounds, characterized by the presence of a sulfanyl group (-S-) attached to a phenyl ring. The molecule's chiral center at the (2S) configuration adds to its stereochemical complexity, making it a subject of interest in various fields, including pharmaceutical chemistry and materials science.

The molecular structure of (2S)-1-{3-(difluoromethyl)sulfanylphenyl}propan-2-ol comprises a central propanol backbone with a sulfanylphenyl substituent at the 3-position. The difluoromethyl group (-CHF₂) attached to the sulfur atom introduces electron-withdrawing effects, which can influence the compound's reactivity and stability. Recent studies have highlighted the potential of such fluorinated organosulfur compounds in drug design, particularly in targeting specific biological pathways due to their unique electronic properties.

One of the most significant aspects of this compound is its stereochemistry. The (2S) configuration plays a crucial role in determining its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. Researchers have demonstrated that stereoisomers of similar compounds can exhibit vastly different biological activities, underscoring the importance of chirality in drug development. In this context, (2S)-1-{3-(difluoromethyl)sulfanylphenyl}propan-2-ol serves as a valuable model for studying enantioselective synthesis and bioavailability.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound using environmentally friendly methodologies. For instance, asymmetric catalysis and enzymatic approaches have been employed to achieve high enantiomeric excess during the synthesis process. These methods not only enhance the yield but also reduce waste, aligning with current green chemistry principles.

In terms of applications, (2S)-1-{3-(difluoromethyl)sulfanylphenyl}propan-2-ol has shown promise in several areas. In pharmaceutical research, it has been explored as a potential lead compound for developing novel therapeutic agents targeting neurodegenerative diseases and cancer. Its ability to modulate specific receptor interactions makes it a candidate for drug repurposing studies. Additionally, its unique electronic properties have led to investigations in the field of optoelectronics, where it could serve as a component in advanced materials for light-emitting diodes (LEDs) and sensors.

The safety profile of this compound is another critical area of study. While preliminary toxicity studies indicate that it has low acute toxicity, long-term exposure effects and potential bioaccumulation remain under investigation. Regulatory agencies emphasize the importance of thorough risk assessment for chemicals with novel structures to ensure their safe use in commercial applications.

In conclusion, (2S)-1-{3-(difluoromethyl)sulfanylphenyl}propan-2-ol (CAS No: 2227775-16-6) represents a fascinating example of modern chemical innovation. Its unique structure, stereochemical properties, and versatile applications position it as a key compound in contemporary research across multiple disciplines. As scientific understanding continues to evolve, this compound is likely to play an increasingly important role in both academic and industrial settings.

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